![molecular formula C15H22N4O2 B14296025 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 113120-81-3](/img/structure/B14296025.png)
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique structure, which includes a phthalazine core with amino and propyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions with appropriate amines and alkylating agents to introduce the 4-aminobutyl and propyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated amine derivatives.
科学的研究の応用
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Phthalazine: The parent compound, lacking the amino and propyl substituents.
6-Aminophthalazine: A derivative with only the amino group.
Propylphthalazine: A derivative with only the propyl group.
Uniqueness
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its dual substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
113120-81-3 |
|---|---|
分子式 |
C15H22N4O2 |
分子量 |
290.36 g/mol |
IUPAC名 |
6-[4-aminobutyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H22N4O2/c1-2-8-19(9-4-3-7-16)11-5-6-12-13(10-11)15(21)18-17-14(12)20/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,20)(H,18,21) |
InChIキー |
JKQFDRAWMSOXCQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


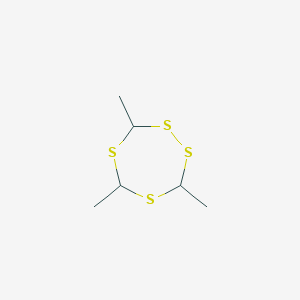
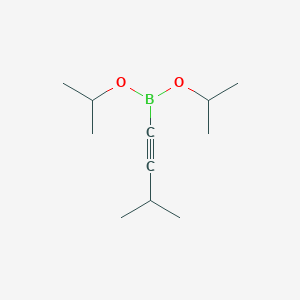
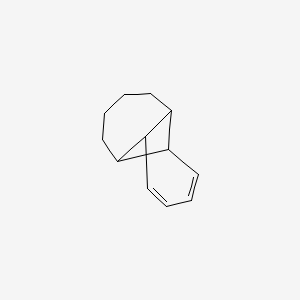

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
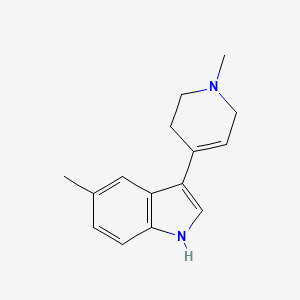
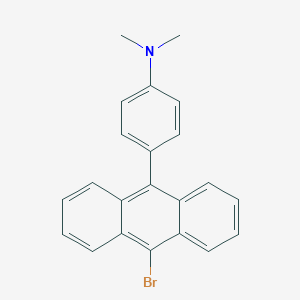

![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
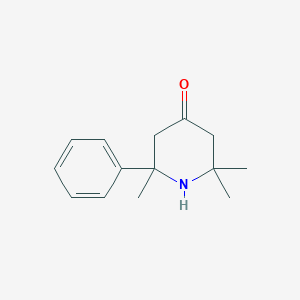
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

